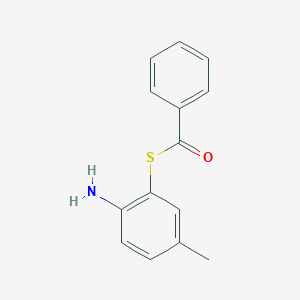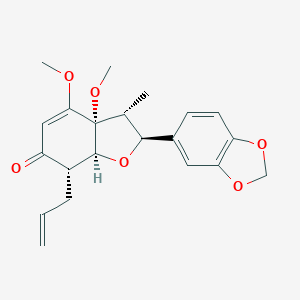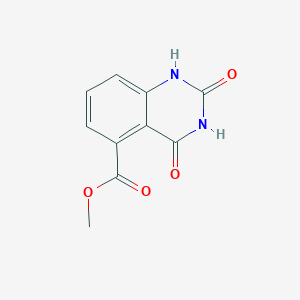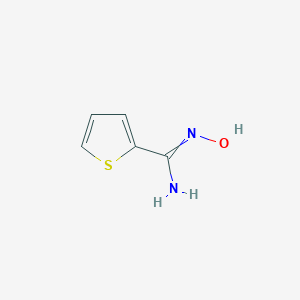![molecular formula C17H15NO5 B171224 (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene CAS No. 196303-01-2](/img/structure/B171224.png)
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene, also known as MDL-29951, is a chemical compound that belongs to the family of isochromenes. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. The 5-HT6 receptor has been implicated in various physiological and pathological processes, including cognition, mood, and appetite regulation. As a result, MDL-29951 has attracted significant attention from the scientific community as a potential therapeutic agent for the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is a selective antagonist of the serotonin 5-HT6 receptor, which is expressed in the central nervous system. The 5-HT6 receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. The exact mechanism of action of this compound is not fully understood, but it is thought to exert its therapeutic effects by blocking the activity of the 5-HT6 receptor.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid beta deposition in the brain, which is a hallmark of the disease. In animal models of schizophrenia, this compound has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In animal models of depression and anxiety, this compound has been shown to reduce the symptoms of these disorders, including anhedonia and social withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that it has been extensively studied in preclinical models of various neuropsychiatric disorders, which makes it a valuable tool for studying the therapeutic potential of this compound. One limitation is that the exact mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of some experiments. Another limitation is that the effects of this compound may vary depending on the species, strain, and age of the animals used in the experiments.
Direcciones Futuras
There are several future directions for research on (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and selective antagonists of the serotonin 5-HT6 receptor. Another direction is to study the therapeutic potential of this compound in clinical trials, which could lead to the development of new treatments for various neuropsychiatric disorders. Another direction is to study the effects of this compound on other physiological and pathological processes, such as inflammation and oxidative stress, which could broaden our understanding of the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzaldehyde with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form 7-nitro-5,6-dihydro-5,6-dioxo-4H-benzo[e][1,3]oxepin-8-carbaldehyde. This intermediate is then reacted with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to form 7-nitro-5,6-dihydro-5,6-dioxo-4H-benzo[e][1,3]oxepin-8-carboxylic acid. The final step involves the reaction of this intermediate with 1,1'-carbonyldiimidazole to form this compound.
Aplicaciones Científicas De Investigación
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been extensively studied in preclinical models of various neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of schizophrenia, this compound has been shown to improve cognitive function and reduce the positive symptoms of the disease. In animal models of depression and anxiety, this compound has been shown to reduce the symptoms of these disorders.
Propiedades
Número CAS |
196303-01-2 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(7S)-7-methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene |
InChI |
InChI=1S/C17H15NO5/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(23-10)11-2-4-13(5-3-11)18(19)20/h2-5,7-8,10,17H,6,9H2,1H3/t10-,17?/m0/s1 |
Clave InChI |
XVECGJYZWCEIOK-YOZOHBORSA-N |
SMILES isomérico |
C[C@H]1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
SMILES |
CC1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
Sinónimos |
(7S)-7-METHYL-5-(4-NITROPHENYL)-7,8-DIHYDRO-5H-[1,3]DIOXOLO[4,5-G]ISOCHROMENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




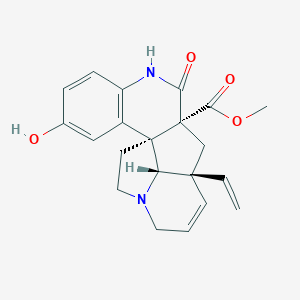
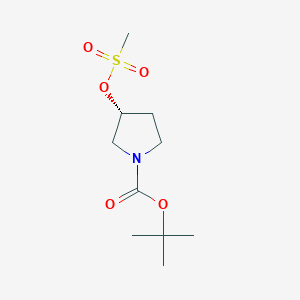

![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
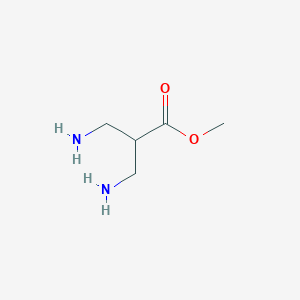
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
